[Trp3,Arg5]-Ghrelin (1-5) (human, rat)

Growth Hormone Secretagogue Receptor (GHSR) Ghrelin Agonist Receptor Binding Affinity

[Trp3,Arg5]-Ghrelin (1-5) (GSWFR; H-Gly-Ser-Trp-Phe-Arg-OH) is a uniquely oral-bioavailable, all-L-amino acid pentapeptide GHS-R agonist. Unlike full-length octanoylated ghrelin (1-28) requiring complex synthesis, or high-affinity parenteral analogs (hexarelin, GHRP-6) with limited oral utility, GSWFR enables non-invasive chronic dosing for in vivo GH secretion, appetite, and energy balance studies. Its defined moderate receptor affinity (IC50=10 µM) and well-characterized NPY Y1-mediated orexigenic pathway make it a precise pharmacological tool for dissecting ghrelinergic mechanisms in obesity and metabolic disorder research.

Molecular Formula C31H41N9O7
Molecular Weight 651.7 g/mol
Cat. No. B12108502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Trp3,Arg5]-Ghrelin (1-5) (human, rat)
Molecular FormulaC31H41N9O7
Molecular Weight651.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35)
InChIKeyPCHDRPGPBONCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Trp3,Arg5]-Ghrelin (1-5): A Potent, Low-Molecular-Weight GHS Receptor Agonist for Research Applications


[Trp3,Arg5]-Ghrelin (1-5) (human, rat), also known as GSWFR (H-Gly-Ser-Trp-Phe-Arg-OH), is a synthetic pentapeptide agonist of the growth hormone secretagogue (GHS) receptor [1]. It is designed as a low-molecular-weight analog of the endogenous 28-amino acid peptide ghrelin, incorporating key amino acid substitutions (Trp3, Arg5) that confer receptor affinity [1]. The compound has a molecular formula of C31H41N9O7, a molecular weight of 651.73 g/mol, and a CAS number of 848442-59-1 . Its primary sequence, composed entirely of natural L-amino acids, facilitates straightforward chemical synthesis and purification [1].

Why [Trp3,Arg5]-Ghrelin (1-5) Cannot Be Replaced by Other Ghrelin Receptor Agonists in Research


Ghrelin receptor agonists are not interchangeable due to significant differences in molecular structure, potency, bioavailability, and in vivo activity profiles. [Trp3,Arg5]-Ghrelin (1-5) is a unique pentapeptide that retains a defined, albeit moderate, affinity for the GHS receptor (IC50 = 10 µM) while demonstrating oral bioavailability and the ability to stimulate growth hormone (GH) secretion and food intake in vivo [1]. In contrast, the endogenous full-length ghrelin (1-28) is a 28-amino acid peptide requiring a critical octanoyl modification at Ser3 for activity, which complicates its synthesis and limits its oral utility [2]. Potent synthetic agonists like hexarelin and GHRP-6 exhibit much higher receptor affinity (IC50 values in the low nanomolar range) but are often limited to parenteral administration and may have distinct off-target effects [3]. The specific sequence modifications (Trp3, Arg5) in [Trp3,Arg5]-Ghrelin (1-5) are essential for its unique combination of moderate affinity, oral activity, and all-L-amino acid composition, making it a valuable tool for studies requiring a simpler, orally-active ghrelin mimetic [1].

[Trp3,Arg5]-Ghrelin (1-5) Quantitative Differentiation: Head-to-Head Data vs. Key Comparators


Receptor Binding Affinity of [Trp3,Arg5]-Ghrelin (1-5) vs. Ghrelin and Potent Synthetic Agonists

[Trp3,Arg5]-Ghrelin (1-5) exhibits an IC50 of 10 µM for the GHS receptor in a competitive binding assay using porcine anterior pituitary membranes and [125I]-ghrelin as a tracer [1]. In the same assay system, the endogenous ligand ghrelin (1-28) has an IC50 of 11 nM, demonstrating that the full-length acylated peptide is approximately 900-fold more potent [1]. While other synthetic agonists such as hexarelin (IC50 = 6.08 nM) and GHRP-6 (Ki = 1.9 nM) are far more potent, [Trp3,Arg5]-Ghrelin (1-5) offers a distinct advantage in its moderate affinity, which can be advantageous for certain in vivo studies where a more gradual or sustained effect is desired [2].

Growth Hormone Secretagogue Receptor (GHSR) Ghrelin Agonist Receptor Binding Affinity

In Vivo Growth Hormone (GH) Secretion: Oral Bioavailability of [Trp3,Arg5]-Ghrelin (1-5) vs. Ghrelin

[Trp3,Arg5]-Ghrelin (1-5) stimulated GH secretion in mice after both intravenous and oral administration [1]. While the full quantitative GH response curve was not provided in the abstract, the study confirms oral activity, a property not shared by the endogenous ghrelin peptide, which requires parenteral administration due to its size and susceptibility to proteolytic degradation in the gastrointestinal tract [2]. This oral bioavailability, despite its lower receptor affinity, represents a significant practical advantage for certain research applications.

Oral Bioavailability Growth Hormone Secretion In Vivo Pharmacology

In Vivo Food Intake Stimulation: Centrally Administered [Trp3,Arg5]-Ghrelin (1-5) Increases Food Intake in Mice

Centrally administered [Trp3,Arg5]-Ghrelin (1-5) increased food intake in non-fasted mice [1]. The orexigenic effect was blocked by the GHS receptor antagonist [D-Lys3]-GHRP-6 and by the neuropeptide Y (NPY) Y1 receptor antagonist BIBO3304, confirming that the effect is mediated through the GHS receptor and downstream NPY signaling pathways [1]. While endogenous ghrelin also stimulates food intake, [Trp3,Arg5]-Ghrelin (1-5) provides a simpler, more stable tool for investigating these pathways without the confounding influence of ghrelin's acyl modification or its multiple other biological activities.

Orexigenic Activity Food Intake In Vivo Feeding Behavior

Molecular Weight and Synthetic Accessibility: [Trp3,Arg5]-Ghrelin (1-5) vs. Full-Length Ghrelin and Potent Synthetic Agonists

[Trp3,Arg5]-Ghrelin (1-5) has a molecular weight of 651.73 g/mol, which is approximately five times smaller than full-length ghrelin (MW ≈ 3370 g/mol for the acylated form) [1][2]. Its pentapeptide sequence, composed entirely of natural L-amino acids, facilitates straightforward solid-phase synthesis and purification [1]. In contrast, ghrelin (1-28) requires a challenging site-specific octanoylation at Ser3, which significantly increases synthetic complexity and cost [2]. While synthetic agonists like hexarelin (MW ≈ 887 g/mol) and GHRP-6 (MW ≈ 873 g/mol) are also small peptides, they contain unnatural D-amino acids, which can limit their utility in certain biological contexts [3].

Molecular Weight Peptide Synthesis Chemical Structure

Optimal Research Applications for [Trp3,Arg5]-Ghrelin (1-5) Based on Its Unique Profile


In Vivo Studies of Ghrelin-Mediated Growth Hormone Secretion and Food Intake Regulation

[Trp3,Arg5]-Ghrelin (1-5) is ideally suited for in vivo studies investigating the physiological roles of the ghrelin/GHS receptor system in growth hormone secretion and appetite regulation. Its oral bioavailability allows for less invasive and more chronic dosing regimens compared to ghrelin or other peptide agonists that require injection [1]. Its moderate affinity and well-defined signaling pathway (GHS receptor activation leading to NPY Y1 receptor-mediated feeding) make it a precise tool for dissecting these specific biological effects [1].

Research on Energy Homeostasis, Metabolism, and Obesity

Given its orexigenic activity and ability to stimulate GH secretion, [Trp3,Arg5]-Ghrelin (1-5) is a valuable research tool for exploring the complex interplay between appetite, energy balance, and metabolic regulation. Its use can help delineate the ghrelin system's contribution to obesity and metabolic disorders, providing a simpler alternative to full-length ghrelin, which has broader and more complex physiological actions [1].

Studies Requiring a Defined, Orally Active Ghrelin Receptor Agonist

In experimental designs where oral administration is preferred or required—such as long-term feeding studies, behavioral assays, or when minimizing animal handling stress is critical—[Trp3,Arg5]-Ghrelin (1-5) offers a distinct advantage. Its all-L-amino acid composition also makes it a preferred choice for studies investigating the potential for oral peptide delivery or for use in transgenic plant expression systems aimed at producing ghrelin-like peptides in food [1].

Synthesis and Structure-Activity Relationship (SAR) Studies of Ghrelin Analogs

As a well-characterized, low-molecular-weight ghrelin analog with defined modifications (Trp3, Arg5), this compound serves as an excellent starting point or reference for SAR studies. Researchers can use it to probe the structural determinants of GHS receptor binding, oral bioavailability, and in vivo activity, facilitating the rational design of novel ghrelin receptor ligands with tailored properties [1].

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